molecular formula C13H8FN5O2 B2569034 N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251574-93-2

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2569034
CAS No.: 1251574-93-2
M. Wt: 285.238
InChI Key: YHVZWLBJXVDZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a synthetic chemical hybrid featuring the 1,3,4-oxadiazole heterocycle, a structure recognized as a critical pharmacophore in medicinal chemistry . This compound is of significant interest in early-stage drug discovery for its potential antimicrobial and antiviral applications. Derivatives of 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine have demonstrated promising in vitro efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, structurally related 1,3,4-oxadiazole-thiophene hybrids have exhibited potent activity against the Hepatitis C virus (HCV), suggesting the potential for this compound class to be developed into novel antiviral agents . The incorporation of the 3-fluorophenyl substituent is a common strategy to influence the molecule's lipophilicity and electronic properties, which can enhance its interaction with biological targets and improve pharmacokinetic profiles. Researchers are investigating this family of compounds as potential inhibitors of various bacterial and viral targets. This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to advance the development of new therapeutic agents.

Properties

IUPAC Name

N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN5O2/c14-9-3-1-2-8(6-9)12-18-19-13(21-12)17-11(20)10-7-15-4-5-16-10/h1-7H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVZWLBJXVDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 3-fluorobenzohydrazide can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

  • Coupling with Pyrazine-2-carboxylic Acid: : The oxadiazole intermediate is then coupled with pyrazine-2-carboxylic acid or its derivatives. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Step 1: Formation of the Oxadiazole Core

The oxadiazole ring is typically synthesized via condensation of a hydrazide (e.g., thiosemicarbazide) with an acid chloride or similar carbonyl compound, followed by cyclization. For example:

  • Hydrazide + Acid Chloride : Condensation forms a hydrazone intermediate, which undergoes cyclization using reagents like 1,3-dibromo-5,5-dimethylhydantoin or iodine in basic conditions to yield the oxadiazole .

  • Fluorophenyl Substitution : The fluorophenyl group is introduced either during the initial condensation step or via subsequent substitution reactions (e.g., Suzuki coupling) .

Step 2: Coupling with Pyrazine-2-carboxylic Acid

The oxadiazole intermediate is coupled with pyrazine-2-carboxylic acid or its derivatives to form the amide bond. Common methods include:

  • TiCl₄-Mediated Condensation : Pyrazin-2-amine reacts with a carboxylic acid derivative (e.g., 5-bromothiophene-2-carboxylic acid) in the presence of TiCl₄, followed by purification .

  • Coupling Agents : Reagents like EDC facilitate amide bond formation between the oxadiazole and pyrazine moieties.

Step 3: Functionalization of the Fluorophenyl Group

The fluorophenyl substituent may undergo further reactions such as:

  • Substitution Reactions : Fluorine’s high electronegativity enables nucleophilic substitution under appropriate conditions.

  • Oxidation : Potential formation of N-oxides, altering the compound’s reactivity.

Oxadiazole Ring Formation

The cyclization step involves the elimination of water or other small molecules to form the aromatic heterocycle. For example, the reaction of a hydrazide with an acid chloride generates a hydrazone intermediate, which undergoes intramolecular cyclization via nucleophilic attack and elimination .

Amide Bond Formation

The coupling reaction between the oxadiazole and pyrazine-2-carboxylic acid proceeds via activation of the carboxylic acid (e.g., as an acid chloride or anhydride) followed by nucleophilic attack by the amine group. TiCl₄ or coupling agents like EDC facilitate this process by stabilizing intermediates .

Critical Reaction Parameters

Parameter Details Source
Reagents TiCl₄, EDC, iodine, hydantoin derivatives, acid chlorides, aryl boronic acids
Conditions High temperatures (85°C), reflux, basic or acidic media (e.g., pyridine)
Yields Varies by step: 75% for TiCl₄-mediated condensation, 37–72% for Suzuki coupling
Key Functional Groups Amide, oxadiazole, fluorophenyl (influence reactivity via electronic effects)

Potential Side Reactions

  • Oxidation : Formation of N-oxides during synthesis, requiring controlled conditions.

  • Unintended Displacement : Substitution reactions (e.g., chlorine displacement by amines) may yield undesired products if reaction temperatures are too high .

Structural and Reactivity Insights

The compound’s reactivity is influenced by:

  • Electronic Effects : Fluorine’s electronegativity enhances the stability of the oxadiazole ring and modulates amide bond reactivity.

  • Conjugation : Extended π-systems between pyrazine, oxadiazole, and fluorophenyl rings may affect redox properties and reaction pathways .

Research Findings

Property Observations Source
Antimycobacterial Activity MIC of 6.25 µg/mL against Mycobacterium tuberculosis (via microwave-assisted synthesis)
Cholinesterase Inhibition IC₅₀ values ranging from 12.8–99.2 µM for AChE/BChE inhibition (oxadiazole analogs)
Nonlinear Optical Properties Hypersensitivity to substituent effects on HOMO–LUMO gaps and hyperpolarizability

This synthesis relies on optimized multi-step protocols, leveraging condensation, coupling, and cyclization reactions. The compound’s unique structure enables diverse reactivity, with applications spanning antimicrobial to neuroprotective research .

Scientific Research Applications

Anticholinesterase Activity

Research indicates that derivatives of 1,3,4-oxadiazoles, including N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has shown dual inhibition properties with IC50 values ranging from 12.8 to 99.2 µM for AChE and 53.1 µM for BChE .

Antitumor Activity

The oxadiazole scaffold has been recognized for its antitumor potential. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Neuroprotective Effects

A study published in Molecules highlighted the neuroprotective effects of related oxadiazole compounds against oxidative stress-induced neuronal damage. The research demonstrated that these compounds could mitigate apoptosis in neuronal cells exposed to oxidative stressors by regulating antioxidant enzyme activity .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The compound exhibited promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeIC50 Values (µM)Reference
AnticholinesteraseAChE12.8 - 99.2
AnticholinesteraseBChE53.1
Antitumor ActivityVarious Cancer Cell LinesNot specified
Neuroprotective EffectsNeuronal CellsNot specified
Antimicrobial ActivityBacterial StrainsNot specified

Mechanism of Action

The mechanism by which N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Compound 17 : N-Ethyl-5-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yloxy)pyrazine-2-carboxamide

  • Structural Difference : Incorporates a benzooxaborole ring instead of fluorophenyl.
  • Synthesis : Prepared via coupling reactions in DMSO-d6 and EtOH, yielding 39% with HPLC purity >95% .
  • Activity : Exhibits antimalarial activity (IC₅₀ = 0.12 μM), attributed to the oxaborole moiety enhancing target binding .
  • Comparison : The fluorophenyl group in the target compound may improve metabolic stability compared to the hydrolytically labile oxaborole ring.

Compound 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

  • Structural Difference : Replaces pyrazine with a benzofuran-thioacetamide linker.
  • Activity : Demonstrates antimicrobial activity (MIC = 8 μg/mL against S. aureus) due to the thioether and chlorophenyl groups enhancing membrane penetration .
  • Comparison : The pyrazine-carboxamide in the target compound may offer superior solubility compared to the hydrophobic benzofuran system.

Fluorophenyl-Substituted Oxadiazole Derivatives

Compound 7i : N-(3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydroxypyrimidine-5-sulfonamide

  • Structural Difference : Features a pyrimidine sulfonamide instead of pyrazine carboxamide.
  • Physicochemical Properties : Melting point = 173.5–186.2 °C; ¹H NMR (DMSO-d6) δ 11.89 (s, 1H, NH), 10.56 (s, 1H, SO₂NH) .
  • Activity : Inhibits thymidylate synthase (TS) with IC₅₀ = 0.87 μM, upregulating p53 in cancer cells .
  • Comparison : The pyrazine carboxamide in the target compound may reduce off-target interactions compared to the sulfonamide group.

Compound 144 : 3-Chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-methylbenzamide

  • Structural Difference : Substitutes pyrazine with a chloro-benzamide group and methoxyphenyl.
  • Synthesis : Achieved 95% purity via amide coupling, yielding 70 mg .

Heterocyclic Carboxamide Derivatives

Compound AB1 : N-(4-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Structural Difference: Uses an aminophenyl-oxadiazole linked to acetamide via a methoxy bridge.
  • Activity: Shows in vivo anti-inflammatory activity (ED₅₀ = 25 mg/kg) due to the aminophenyl group modulating COX-2 inhibition .
  • Comparison : The pyrazine core in the target compound may confer better thermal stability than the acetamide-aniline system.

Biological Activity

N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential as an anticancer agent, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazine ring linked to a 1,3,4-oxadiazole moiety substituted with a 3-fluorophenyl group. Its molecular formula is C12H8FN5OC_{12}H_{8}FN_{5}O, and it exhibits notable lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of oxadiazoles, including this compound. The compound demonstrated significant activity against a range of pathogens, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)10Apoptosis via caspase activation
A549 (lung cancer)15Cell cycle arrest

Molecular docking studies suggest that this compound binds effectively to key targets involved in cancer progression, such as FGFR and other tyrosine kinases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
    Enzyme IC50 (µM)
    Acetylcholinesterase12.8
    Butyrylcholinesterase53.1
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase cascades.
  • Antimicrobial Mechanism : Its antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against clinical isolates of resistant bacteria. The study reported that the compound significantly reduced bacterial load in infected tissue models.

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on breast cancer cell lines, the compound was tested in combination with standard chemotherapeutics. The results indicated enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via multi-step reactions. A general approach involves:

  • Step 1 : Esterification of pyrazine-2-carboxylic acid to form an intermediate ester.
  • Step 2 : Hydrazination to produce pyrazine-2-carbohydrazide.
  • Step 3 : Cyclocondensation with 3-fluorophenyl-substituted carboxylic acid derivatives (e.g., using cyanogen bromide or POCl₃) to form the oxadiazole ring .
  • Step 4 : Coupling reactions (e.g., with activated acyl chlorides) under basic conditions (e.g., NaH in dry THF) .
  • Optimization : Adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and solvent polarity can improve yields. For example, using DMF as a solvent enhances cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (pyrazine and fluorophenyl groups). The NH proton in the carboxamide appears as a singlet near δ 10–12 ppm .
  • ¹³C NMR : Peaks for the oxadiazole ring carbons (δ 160–170 ppm) and pyrazine carbons (δ 140–150 ppm) .
  • IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should match the exact mass (calculated via high-resolution MS) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL considered active .
  • Enzyme Inhibition :
  • Lipoxygenase (LOX) : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
  • Cholinesterase : Ellman’s assay for acetyl/butyrylcholinesterase inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., 4-chlorophenyl or 2-methoxyphenyl)?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., halogen, methoxy, methyl groups) and compare bioactivity. For example:
  • Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability .
  • 3-Fluorophenyl derivatives may exhibit stronger enzyme inhibition than 4-chlorophenyl analogs due to improved target binding .
  • Data Analysis : Use computational tools (e.g., molecular docking) to map substituent effects on binding affinity to targets like STAT3 or LOX .

Q. What strategies can mitigate low solubility and bioavailability in preclinical studies?

  • Methodology :

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve permeability .
  • Lipinski’s Rule Compliance : Ensure logP <5, molecular weight <500 Da, and <10 H-bond acceptors/donors. If non-compliant (e.g., logP >5), modify substituents (e.g., replace hydrophobic groups with polar moieties) .

Q. How can computational methods (e.g., DFT or molecular dynamics) predict its reactivity and binding modes?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., STAT3’s SH2 domain). Prioritize docking poses with hydrogen bonds to key residues (e.g., Lys609, Glu612) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Data Contradictions and Validation

Q. How can conflicting reports on antimicrobial activity (e.g., varying MIC values across studies) be resolved?

  • Methodology :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth conditions .
  • Control Compounds : Compare results against reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay sensitivity .
  • Structural Purity : Confirm compound purity via HPLC (>95%) to exclude by-products (e.g., uncyclized intermediates) as confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.